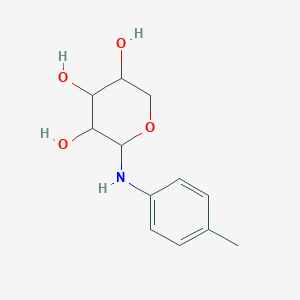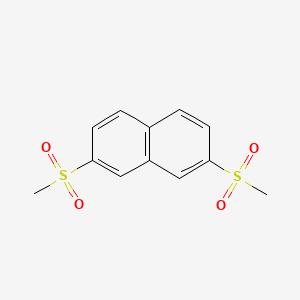![molecular formula C14H17NOS2 B3826890 [(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate](/img/structure/B3826890.png)
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate
Overview
Description
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate is an organosulfur compound with a complex structure that includes both a phenyl group and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate typically involves the reaction of carbon disulfide with diethylamine in the presence of sodium hydroxide. The general reaction can be represented as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} ] This reaction produces sodium diethylcarbamodithioate, which can then be further reacted with (E)-3-oxo-3-phenylprop-1-enyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of rubber vulcanization accelerators and as a chelating agent for metal ions
Mechanism of Action
The mechanism of action of [(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. It can also chelate metal ions, disrupting metal-dependent biological processes. The pathways involved include the inhibition of nitric oxide synthase and the modulation of oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyldithiocarbamate trihydrate
- Tetraethylthiuram disulfide
Uniqueness
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate is unique due to its specific structural features, such as the presence of both a phenyl group and a carbamodithioate moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS2/c1-3-15(4-2)14(17)18-11-10-13(16)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTULWADMXKCHO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC=CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)S/C=C/C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-DIMETHYL-5-(4-METHYL-3-PENTENYL)-2-VINYL-3,4,4A,10B-TETRAHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE](/img/structure/B3826813.png)


![2-amino-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3826829.png)
![2'-amino-7'-(dimethylamino)-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile](/img/structure/B3826839.png)
![7'-amino-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B3826843.png)
![methyl 4-[1,3-bis(benzoylamino)-2-hydroxy-11-oxo-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B3826853.png)
![N~1~-(4,8-dihydroxy-6-thiabicyclo[3.2.1]oct-1-yl)benzamide](/img/structure/B3826857.png)
![1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol](/img/structure/B3826860.png)
![2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol](/img/structure/B3826867.png)


![2-[(3-Cyclopentyloxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B3826905.png)
